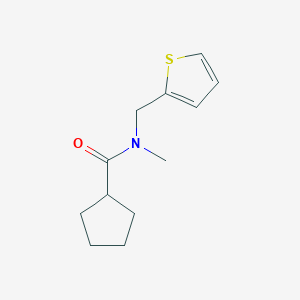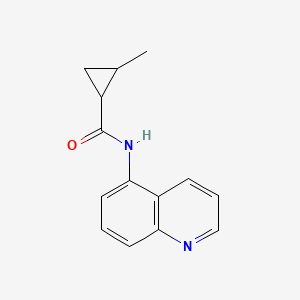![molecular formula C12H12ClN3O B7505736 N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide, also known as CIM-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, immunology, and neuroscience. In
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and immune regulation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and regulation. PKC has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, inhibition of MMP activity, and regulation of PKC activity. This compound has also been found to induce apoptosis in cancer cells, enhance the activity of natural killer cells, and reduce oxidative stress in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. This compound has also been shown to have low toxicity and is well-tolerated in animal studies.
However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds. This compound also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide, including:
1. Further elucidation of the mechanism of action of this compound and its effects on various signaling pathways involved in cell growth, survival, and immune regulation.
2. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
3. Development of novel formulations of this compound that enhance its solubility and bioavailability, making it more accessible for clinical use.
4. Exploration of the potential synergistic effects of this compound with other compounds, including chemotherapy drugs, immunomodulatory agents, and antioxidants.
5. Investigation of the potential role of this compound in regulating the gut microbiome and its effects on overall health and disease.
In conclusion, this compound is a promising chemical compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully elucidate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide involves the reaction of 2-chlorobenzylamine with N-methylimidazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to obtain this compound in its final form. This method has been reported to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is cancer treatment, where this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines, which are signaling molecules involved in the immune system's response to infection and inflammation. This compound has also been found to enhance the activity of natural killer cells, which are specialized immune cells that play a crucial role in the body's defense against cancer and viral infections.
In neuroscience, this compound has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress, a process that has been implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-15(12(17)16-7-6-14-9-16)8-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXECXNXACQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)



![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)




![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
